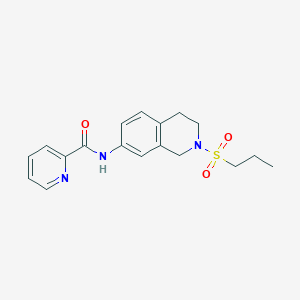
3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is an intricate organic compound featuring multiple functional groups, including a quinazolinone moiety, a pyrazine ring, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, beginning with the construction of the quinazolinone scaffold followed by functional group modifications. Key intermediates are prepared via standard organic reactions such as amidation, esterification, and nitrile formation under controlled conditions like refluxing, and in the presence of catalysts such as acids or bases.
Industrial Production Methods
On an industrial scale, the production leverages continuous flow reactors to enhance yield and purity. The process is optimized by adjusting reaction times, temperatures, and solvent systems to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation in the presence of strong oxidizing agents, forming various oxidized derivatives.
Reduction: : Can be reduced by agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: : Nucleophilic substitution reactions can modify the quinazolinone or pyrazine rings, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), at room temperature.
Reduction: : LiAlH4, in dry ether.
Substitution: : Sodium ethoxide (NaOEt), in ethanol.
Major Products Formed
Oxidized derivatives with additional hydroxyl or ketone groups.
Reduced amine compounds.
Substituted derivatives with varied functional groups like alkyl, aryl, or halides.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for synthesizing complex organic molecules and as a probe in studying reaction mechanisms.
Biology
Investigated for its interactions with biological macromolecules, offering insights into enzyme functions and protein-ligand binding.
Medicine
Studied for its potential as a pharmacophore in drug design, targeting diseases like cancer, due to its ability to interact with DNA and protein kinases.
Industry
Employed in the development of novel materials and fine chemicals, enhancing the efficiency of manufacturing processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It targets molecular pathways involved in cellular replication and apoptosis, modulating the activity of kinases and other regulatory proteins. This targeting can inhibit the proliferation of cancer cells and induce programmed cell death.
Comparación Con Compuestos Similares
Similar compounds include other quinazolinone derivatives and pyrazine-containing molecules. Compared to these, 3-((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific functional groups that confer enhanced binding affinity and specificity towards biological targets.
List of Similar Compounds
Quinazolinone Derivatives: : Examples include 4-chloroquinazolinone and 6-methylquinazolinone.
Pyrazine Compounds: : Examples include pyrazine-2-carboxamide and pyrazine-2,3-dicarboxylic acid.
Fascinating stuff, isn't it? Let me know if there's anything else you want to dive into!
Propiedades
IUPAC Name |
3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c20-9-16-18(22-7-6-21-16)28-13-5-8-24(10-13)17(26)11-25-12-23-15-4-2-1-3-14(15)19(25)27/h1-4,6-7,12-13H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGMPPDSHXKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

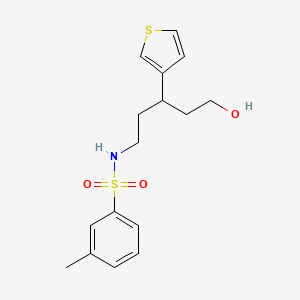
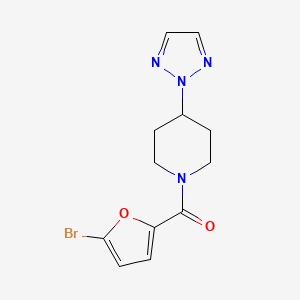
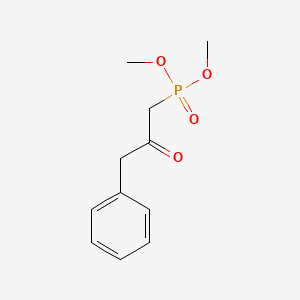
![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)
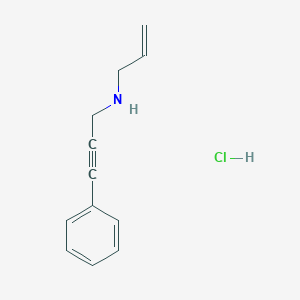
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
![N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2444055.png)
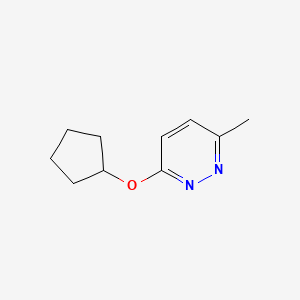
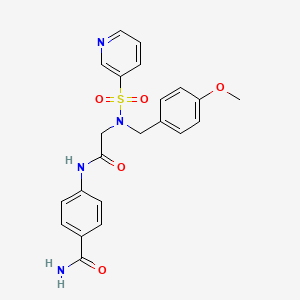
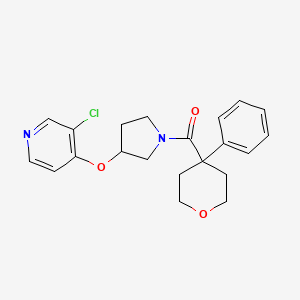
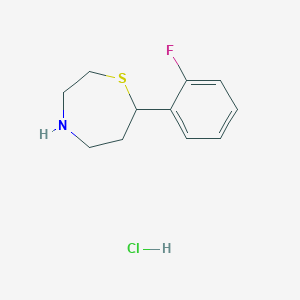
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
